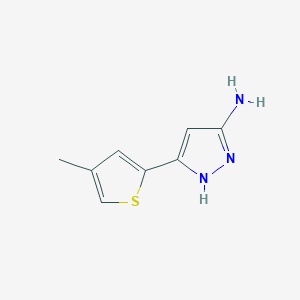
1-Methanesulfonylpiperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonylpiperidine-4-thiol is a chemical compound with the molecular formula C6H13NO2S2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a methanesulfonyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfonylpiperidine-4-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of piperidine derivatives with methanesulfonyl chloride and thiol-containing reagents. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylpiperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides and bases such as sodium hydride.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Formed through substitution reactions with alkyl halides.
Scientific Research Applications
1-Methanesulfonylpiperidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of materials with specific chemical properties, such as self-assembled monolayers
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpiperidine-4-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
1-Methanesulfonylpiperidine-4-carbaldehyde: Contains a carbaldehyde group instead of a thiol group.
1-Methanesulfonylpiperidine-4-amine: Contains an amine group instead of a thiol group.
Uniqueness: The thiol group, in particular, allows for interactions with biological molecules that are not possible with the carbaldehyde or amine derivatives .
Properties
Molecular Formula |
C6H13NO2S2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
1-methylsulfonylpiperidine-4-thiol |
InChI |
InChI=1S/C6H13NO2S2/c1-11(8,9)7-4-2-6(10)3-5-7/h6,10H,2-5H2,1H3 |
InChI Key |
LHZCDSJPAMYBMA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


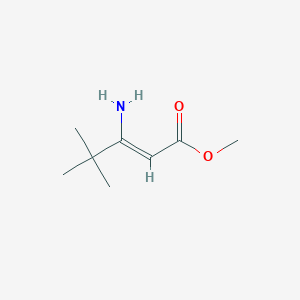
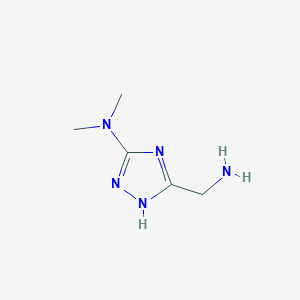
![Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate](/img/structure/B13321297.png)
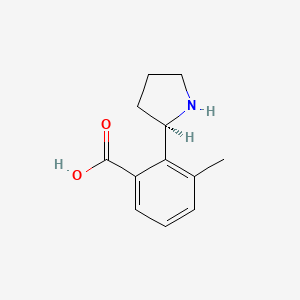
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
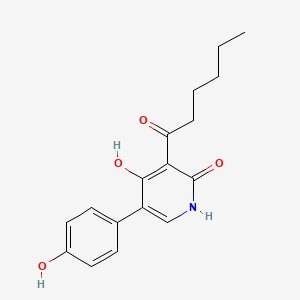
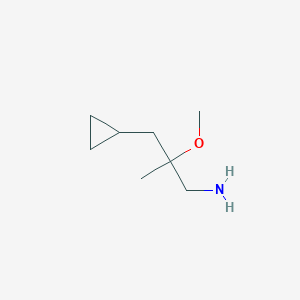
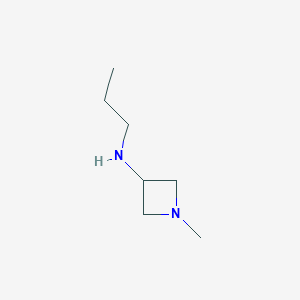


![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)
